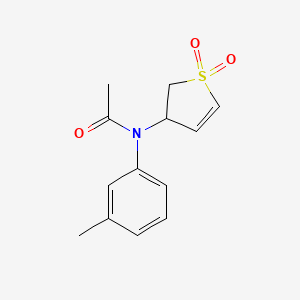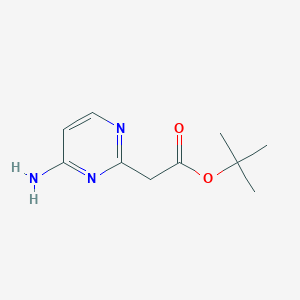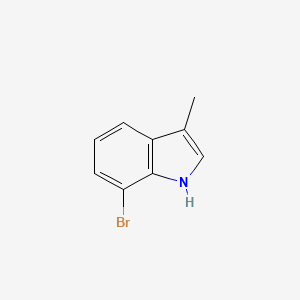![molecular formula C24H20BrFN2OS B2705904 N-[2-[[2-(4-溴苯基)-1H-吲哚-3-基]硫代基]乙基]-2-(4-氟苯基)乙酰胺 CAS No. 1023519-51-8](/img/structure/B2705904.png)
N-[2-[[2-(4-溴苯基)-1H-吲哚-3-基]硫代基]乙基]-2-(4-氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of an organic compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in a molecule .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired compound. The analysis of the synthesis involves understanding these reactions, including the reagents and conditions required, and the mechanism of each reaction .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry. NMR reveals the carbon-hydrogen framework of a molecule. IR spectroscopy provides information about the functional groups in a molecule. Mass spectrometry gives information about the molecular weight of the compound and its structural elements .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical rotation, and others. These properties can provide important information about the compound’s purity, stability, and suitability for intended use .科学研究应用
谷氨酰胺酶抑制剂
与查询化学物质类似的化合物已被研究其作为肾型谷氨酰胺酶 (GLS) 的有效且选择性的变构抑制剂的作用,这对于理解和潜在治疗癌症代谢至关重要。例如,双-2-(5-苯基乙酰氨基-1,2,4-噻二唑-2-基)乙基硫醚 (BPTES) 类似物已显示出在体外和体内减缓人淋巴瘤 B 细胞生长的希望,表明 GLS 抑制在癌症治疗中具有治疗潜力 (Shukla 等,2012 年)。
抗过敏剂
新的 N-(吡啶-4-基)-(吲哚-3-基)乙酰胺和丙酰胺已被合成并评估其抗过敏特性。一种特定的衍生物在临床前模型中明显优于传统抗组胺药,表明其在治疗过敏反应和促进新型抗过敏疗法开发方面的潜力 (Menciu 等,1999 年)。
抗微生物和溶血剂
对某些乙酰胺的 N-取代衍生物的研究揭示了它们对一系列微生物物种的潜在抗菌活性。这些发现支持探索类似化合物用于抗菌应用,突出了它们在解决抗生素耐药性方面的相关性 (Rehman 等,2016 年)。
化学选择性乙酰化
使用固定化脂肪酶进行化学选择性乙酰化的研究为合成与抗疟药物开发相关的中间体开辟了途径。通过酶催化控制反应特异性的能力强调了化学化合物在促进高效药物合成中的重要性 (Magadum & Yadav,2018 年)。
分子对接和抗病毒研究
已经研究了新型分子的分子结构、自然键轨道 (NBO) 分析和分子对接,以了解其对 COVID-19 的潜在抗病毒活性。此类研究例证了化合物合成和表征在快速开发抗病毒剂中的关键作用 (Mary 等,2020 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrFN2OS/c25-18-9-7-17(8-10-18)23-24(20-3-1-2-4-21(20)28-23)30-14-13-27-22(29)15-16-5-11-19(26)12-6-16/h1-12,28H,13-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQJRLAMIZHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2705821.png)


![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2705824.png)

![2-(Methylthio)-5-nitrobenzo[d]thiazole](/img/structure/B2705828.png)
![(E)-methyl 5-methyl-2-(methylthio)-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2705829.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2705831.png)
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2705832.png)
![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2705835.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2705844.png)
